

Commercial Suppliers and Technical Guide for 1,7-Naphthyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,7-Naphthyridin-3-amine

Cat. No.: B1590691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and key technical data for **1,7-Naphthyridin-3-amine**. It is designed to assist researchers, scientists, and drug development professionals in sourcing this chemical compound and understanding its synthesis and properties.

Commercial Availability

1,7-Naphthyridin-3-amine is available from several commercial chemical suppliers. While purity and available quantities may vary, the compound is generally accessible for research and development purposes. Below is a summary of key information from various suppliers.

Supplier Data

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additional Information
Sigma-Aldrich	58680-42-5[1]	C ₈ H ₇ N ₃	145.16[1]	Not specified on product page	Available for purchase through their online catalog.
CP Lab Safety	58680-42-5	C ₈ H ₇ N ₃	145.16	98%[2]	Sold in quantities such as 100 mg.
ChemScene	58680-42-5	C ₈ H ₇ N ₃	145.16	Not specified on product page	Listed in their product catalog.
ChemShuttle	58680-42-5	C ₈ H ₇ N ₃	145.16	Not specified on product page	Available for purchase.
PubChem	58680-42-5[3]	C ₈ H ₇ N ₃ [3]	145.16[3]	Not applicable	A public database with aggregated information. [3]

Physicochemical Properties

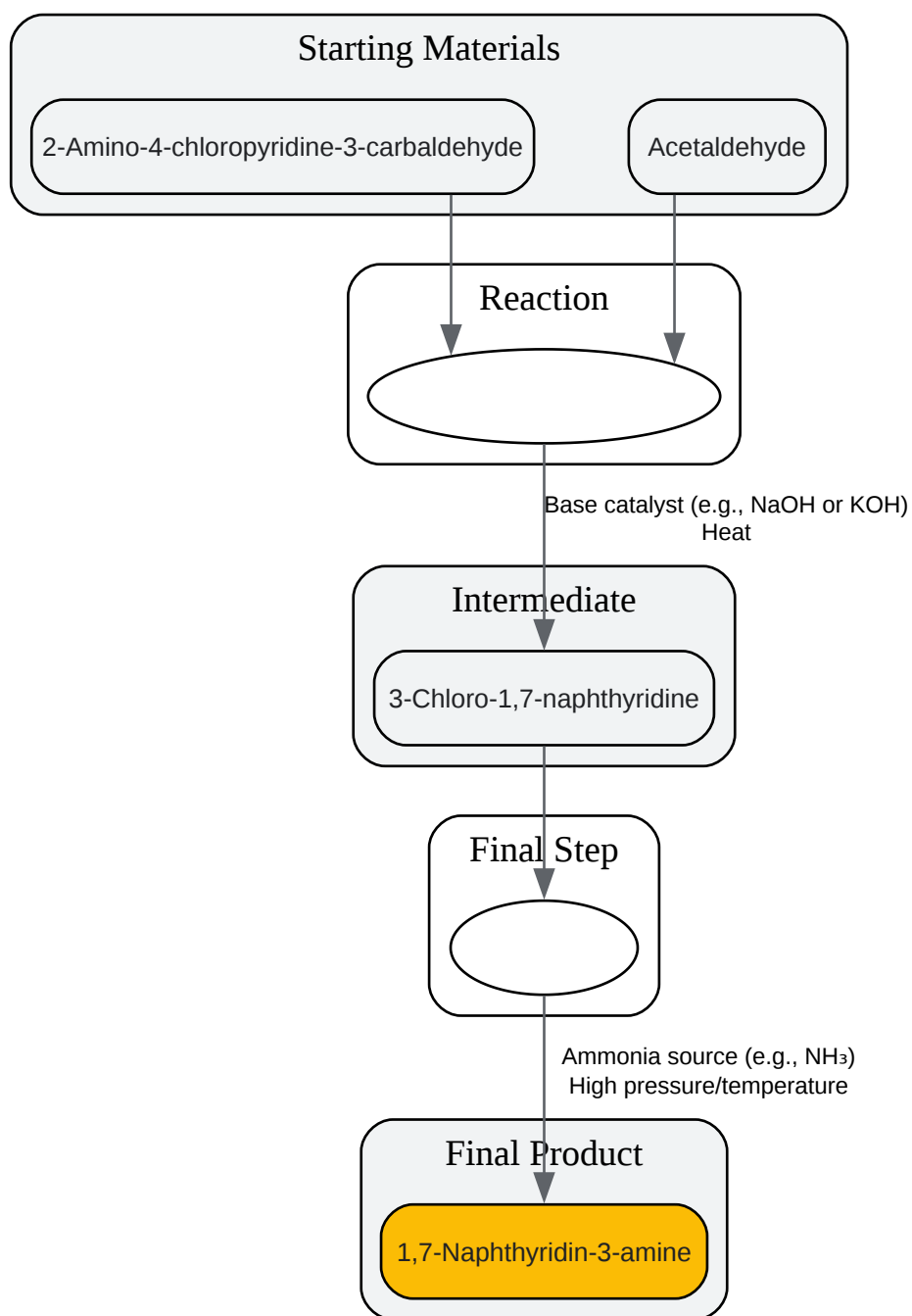
A summary of the key computed physicochemical properties of **1,7-Naphthyridin-3-amine** is provided below, based on data from PubChem.[3]

Property	Value
Molecular Weight	145.16 g/mol [3]
Molecular Formula	C ₈ H ₇ N ₃ [3]
XLogP3	0.4
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	0
Exact Mass	145.063997236 Da
Monoisotopic Mass	145.063997236 Da
Topological Polar Surface Area	51.8 Å ²
Heavy Atom Count	11

Representative Synthetic Pathway

The synthesis of 1,7-naphthyridine derivatives is often achieved through the Friedländer annulation reaction.[4][5][6] This involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an α -methylene group, such as an aldehyde or ketone, in the presence of a base or acid catalyst.

Below is a diagram illustrating a plausible synthetic route to **1,7-Naphthyridin-3-amine**.



[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway for **1,7-Naphthyridin-3-amine**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent **1,7-Naphthyridin-3-amine** is not readily available in the searched literature, a general procedure

based on the Friedländer annulation for the synthesis of substituted 1,8-naphthyridines can be adapted as a representative method. The synthesis would likely proceed in two key stages: the Friedländer annulation to form a chloro-substituted naphthyridine, followed by an amination step.

Stage 1: Friedländer Annulation for the Synthesis of 3-Chloro-1,7-naphthyridine (Representative Protocol)

This protocol is adapted from general procedures for the synthesis of naphthyridine derivatives.
[\[5\]](#)[\[7\]](#)

Materials:

- 2-Amino-4-chloropyridine-3-carbaldehyde
- Acetaldehyde
- Ethanol
- Sodium hydroxide (or another suitable base)
- Water
- Standard laboratory glassware for reflux and workup

Procedure:

- A mixture of 2-amino-4-chloropyridine-3-carbaldehyde (1 equivalent) and acetaldehyde (1.2 equivalents) is dissolved in ethanol in a round-bottom flask equipped with a reflux condenser.
- An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise to the stirred reaction mixture.
- The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature.

- The reaction mixture is then poured into cold water to precipitate the crude product.
- The solid is collected by filtration, washed with water, and dried.
- The crude 3-chloro-1,7-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Stage 2: Amination of 3-Chloro-1,7-naphthyridine (Representative Protocol)

This is a general representation of a nucleophilic aromatic substitution to introduce the amino group.

Materials:

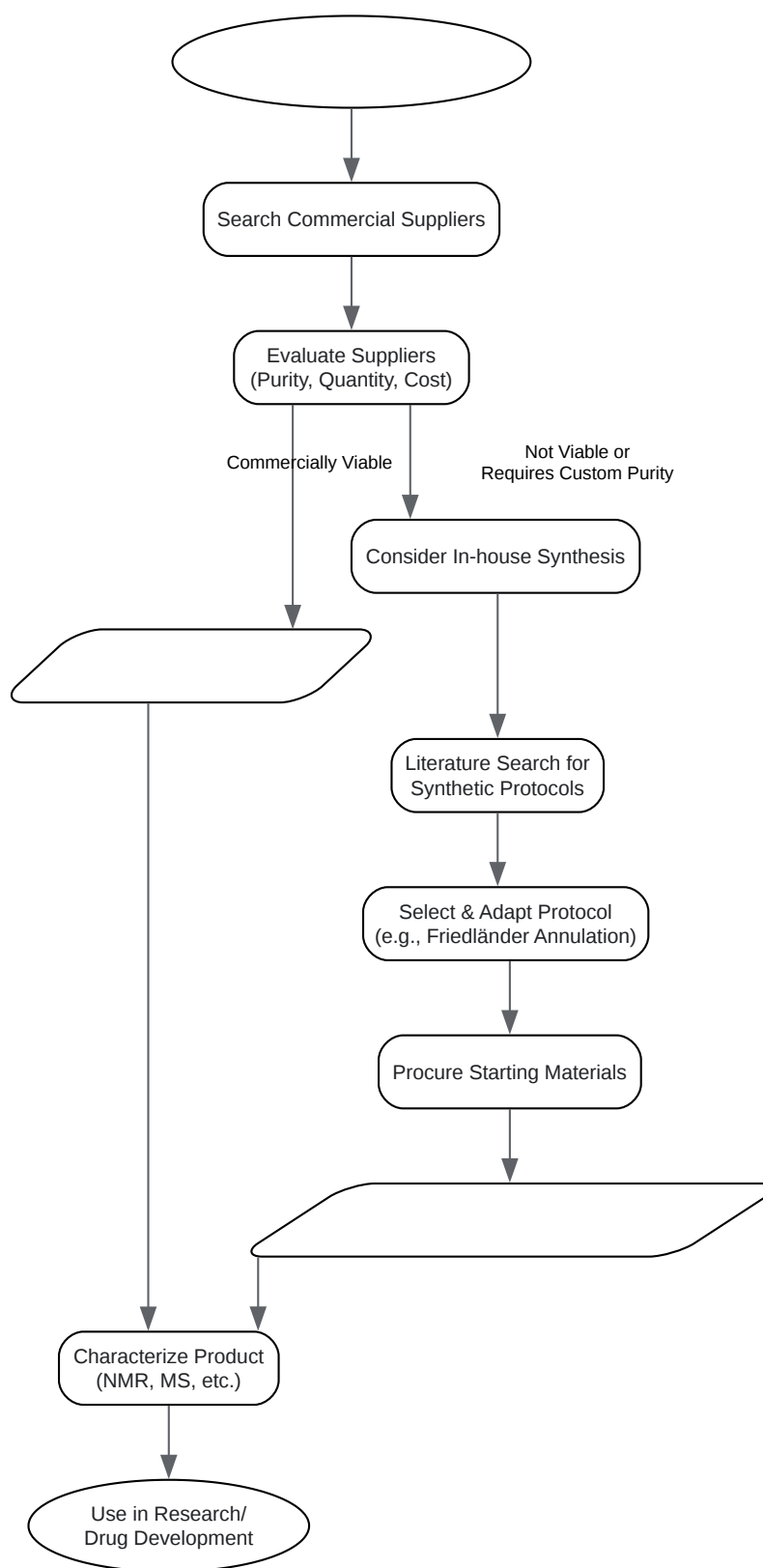
- 3-Chloro-1,7-naphthyridine
- Ammonia (aqueous solution or liquid)
- A suitable solvent (e.g., ethanol, DMF)
- High-pressure reaction vessel (if required)

Procedure:

- 3-Chloro-1,7-naphthyridine (1 equivalent) is placed in a high-pressure reaction vessel.
- A solution of ammonia in a suitable solvent is added.
- The vessel is sealed, and the reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
- The crude **1,7-Naphthyridin-3-amine** can be purified by column chromatography on silica gel.

Logical Workflow for Sourcing and Synthesis

The following diagram illustrates the logical workflow for a researcher interested in utilizing **1,7-Naphthyridin-3-amine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,7-Naphthyridin-3-amine | C₈H₇N₃ | CID 12272725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1,7-naphthyridines by Friedländer condensation of pyridine substrates (2011) | Vegar Stockmann | 5 Citations [scispace.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1,7-Naphthyridin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590691#commercial-suppliers-of-1-7-naphthyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com